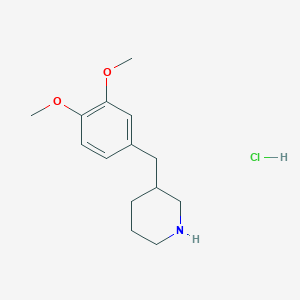

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Description

Properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-6-5-11(9-14(13)17-2)8-12-4-3-7-15-10-12;/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZZULFLDJDCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCNC2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588810 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625454-24-2 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The most direct route involves reacting 3,4-dimethoxybenzyl chloride with piperidine in the presence of a base. The chloride acts as a leaving group, enabling nucleophilic attack by the piperidine’s nitrogen atom.

Reagents and Conditions

- Substrate : 3,4-Dimethoxybenzyl chloride

- Nucleophile : Piperidine

- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

- Solvent : Dichloromethane (DCM) or toluene

- Temperature : Reflux (40–80°C)

- Time : 12–24 hours

Procedure

- Dissolve 3,4-dimethoxybenzyl chloride (1.0 equiv) and piperidine (1.2 equiv) in anhydrous DCM.

- Add K₂CO₃ (2.0 equiv) and stir under reflux for 18 hours.

- Filter to remove salts, concentrate the filtrate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

- Treat the free base with HCl gas in ether to precipitate the hydrochloride salt.

Yield : 65–75% (free base), 85–90% (hydrochloride salt after acidification).

Reductive Amination of 3,4-Dimethoxybenzaldehyde

Reaction Design

This method condenses 3,4-dimethoxybenzaldehyde with piperidine using a reducing agent to form the secondary amine.

Reagents and Conditions

- Aldehyde : 3,4-Dimethoxybenzaldehyde

- Amine : Piperidine

- Reducing Agent : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

- Solvent : Methanol or ethanol

- Temperature : Room temperature (20–25°C)

- Time : 4–6 hours

Procedure

- Mix 3,4-dimethoxybenzaldehyde (1.0 equiv) and piperidine (1.5 equiv) in methanol.

- Add NaBH₄ (1.5 equiv) portionwise under nitrogen.

- Stir for 5 hours, quench with water, and extract with DCM.

- Dry organic layers, concentrate, and crystallize the hydrochloride salt from ethanol/ether.

Yield : 60–70% (hydrochloride salt).

Catalytic Hydrogenation of Schiff Base Intermediates

Hydrogenation Strategy

A Schiff base intermediate is first formed by condensing 3,4-dimethoxybenzaldehyde with a piperidine derivative, followed by hydrogenation.

Reagents and Conditions

- Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or platinum oxide (PtO₂)

- Pressure : 10–90 psi H₂

- Solvent : Ethanol or tetrahydrofuran (THF)

- Temperature : 50–80°C

- Time : 6–12 hours

Procedure

- Prepare the Schiff base by reacting 3,4-dimethoxybenzaldehyde (1.0 equiv) with 4-aminopiperidine (1.0 equiv) in ethanol.

- Filter the catalyst and concentrate the solution.

- Hydrogenate the intermediate under H₂ pressure with Pd/C.

- Acidify with HCl to obtain the hydrochloride salt.

Yield : 70–80% (hydrochloride salt).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | High purity, scalable | Requires toxic benzyl chloride | 65–75 |

| Reductive Amination | Mild conditions | Moderate yields | 60–70 |

| Catalytic Hydrogenation | High selectivity | Expensive catalysts, specialized equipment | 70–80 |

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Purity Control

- Chromatography : Gradient elution (hexane → ethyl acetate) achieves >99% purity.

- Crystallization : Ethanol/ether mixtures yield needle-like crystals with minimal impurities.

Challenges and Solutions

Byproduct Formation

- Issue : Over-alkylation generates quaternary ammonium salts.

- Solution : Use excess piperidine (1.5–2.0 equiv) to suppress side reactions.

Moisture Sensitivity

- Issue : 3,4-Dimethoxybenzyl chloride hydrolyzes in aqueous conditions.

- Solution : Conduct reactions under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler benzyl-piperidine derivative.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Scientific Research Applications

Pharmaceutical Research

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride has been investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine .

Proteomics Research

This compound is utilized in proteomics studies due to its biochemical properties that facilitate the analysis of protein interactions and modifications. It serves as a valuable tool for understanding complex biological systems .

Neuropharmacology

Research indicates that this compound may affect central nervous system (CNS) disorders by modulating neurotransmitter activity. Its potential neuroprotective effects are currently being explored, particularly in models of neurodegenerative diseases .

Research has shown that this compound exhibits significant biological activity, including:

- Antidepressant Effects : Preliminary studies suggest that it may enhance serotonin levels, contributing to mood elevation.

- Anxiolytic Properties : Its interaction with GABAergic systems is under investigation for potential anxiety-reducing effects.

- Neuroprotective Mechanisms : Ongoing research aims to elucidate its protective effects against neuronal damage in various models of CNS disorders .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-[(3,4-Dimethoxyphenyl)methyl]piperidine hydrochloride

- CAS No.: 625454-24-2

- Molecular Formula: C₁₄H₂₂ClNO₂

- Molecular Weight : 271.78 g/mol .

Structural Features :

The compound consists of a piperidine ring substituted at the 3-position with a 3,4-dimethoxybenzyl group. The hydrochloride salt enhances its stability and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Piperidine derivatives with modified benzyl substituents exhibit distinct physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) increase solubility in polar solvents, whereas chloro or fluoro substituents (electron-withdrawing) enhance lipophilicity and membrane permeability .

- Positional Isomerism : 3,4-Dimethoxy substitution (target compound) provides a balance between solubility and steric effects, while 4-methoxy analogs (e.g., 3-(4-methoxy-benzyl)-piperidine) lack the steric hindrance of adjacent substituents .

Piperidine Ring Modifications

Variations in the piperidine scaffold influence conformational flexibility and receptor binding:

Biological Activity

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the third position with a 3,4-dimethoxybenzyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 271.78 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its ability to cross biological membranes and interact with various targets in the body.

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for its potential antidepressant effects. The compound's structural similarity to other piperidine derivatives suggests it may exhibit a range of biological activities, including:

- Antidepressant Activity : Similar compounds have shown antidepressant-like effects in preclinical studies.

- Neuroprotective Properties : Potential interactions with neuroreceptors could provide protective effects against neurodegeneration.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Binding Affinity Studies

Initial studies have indicated that this compound may bind to various receptors involved in neurotransmission. For example, it has been suggested that this compound could act as an antagonist or modulator of specific chemokine receptors, which are implicated in inflammatory responses and neurodegenerative diseases .

Comparative Activity Table

The following table summarizes the biological activities associated with various piperidine derivatives related to this compound:

| Compound | Structural Features | Notable Activities |

|---|---|---|

| This compound | Benzyl group at position 3 | Potential antidepressant activity |

| 2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride | Benzyl group at position 2 | Possible neuroprotective effects |

| 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride | Benzyl group at position 4 | Neuroprotective properties |

| N-Methyl-3-(3,4-dimethoxybenzyl)piperidine | Methyl substitution on nitrogen | Enhanced lipophilicity; potential CNS activity |

| 1-(3,4-Dimethoxybenzyl)piperidin-2-one | Ketone functional group | Possible anti-inflammatory effects |

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in treating conditions such as depression and neurodegenerative disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological development.

Q & A

Q. Q1. What are the standard synthetic routes for 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination between 3,4-dimethoxybenzyl halides and piperidine derivatives. Key steps include:

- Intermediate Preparation : Activation of the benzyl moiety (e.g., using bromine or chlorine substituents) to enhance reactivity with the piperidine nitrogen .

- Catalysis : Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions may facilitate coupling reactions, as seen in analogous piperidine syntheses .

- Acidification : Post-reaction treatment with HCl to form the hydrochloride salt, ensuring solubility for downstream applications .

Critical conditions include temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 benzyl halide to piperidine) to minimize byproducts.

Analytical Characterization

Q. Q2. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Quantify purity (>98%) using reverse-phase chromatography with UV detection at 206–220 nm, as validated for similar piperidine derivatives .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl-proton integration (δ 6.7–7.2 ppm for aromatic protons) and piperidine ring geometry (δ 1.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₄H₂₀ClNO₂: 278.1 amu) .

Safety and Handling Protocols

Q. Q3. What safety precautions are essential given the limited toxicity data for this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C in a干燥, dark environment to prevent degradation, as recommended for hygroscopic piperidine salts .

- Emergency Response : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Applications in Drug Discovery

Q. Q4. How is this compound utilized as an intermediate in pharmaceutical research?

Methodological Answer: The 3,4-dimethoxybenzyl group enhances lipophilicity, making it a scaffold for CNS-targeting drugs. Applications include:

- Anticancer Agents : As a building block for kinase inhibitors, leveraging the piperidine ring’s conformational flexibility .

- Neuroactive Compounds : Functionalization at the piperidine nitrogen to modulate serotonin/dopamine receptor interactions .

Advanced Reactivity and Functionalization

Q. Q5. How do the benzyl and piperidine moieties influence reactivity under acidic or basic conditions?

Methodological Answer:

- Benzyl Group : The electron-rich 3,4-dimethoxy substituents increase susceptibility to electrophilic aromatic substitution (e.g., nitration) but stabilize against oxidation .

- Piperidine Ring : Protonation at the nitrogen under acidic conditions enhances solubility, while deprotonation in basic media facilitates alkylation reactions .

- Side Reactions : Monitor for demethylation of methoxy groups under strong acids (e.g., H₂SO₄) via TLC or LC-MS .

Stability and Storage Optimization

Q. Q6. What storage conditions prevent decomposition of the hydrochloride salt?

Methodological Answer:

- Temperature : Store at 2–8°C to mitigate thermal degradation, contrasting with room-temperature storage suggested for less labile analogs .

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid deliquescence, common in hygroscopic hydrochloride salts .

- Light Sensitivity : Amber glass vials prevent photooxidation of the dimethoxybenzyl group .

Addressing Data Contradictions

Q. Q7. How should researchers resolve discrepancies in reported solubility or melting points?

Methodological Answer:

- Reproducibility : Validate solubility (e.g., in DMSO or ethanol) via saturation assays at controlled temperatures (25°C ± 2°C) .

- Melting Point Analysis : Use differential scanning calorimetry (DSC) to distinguish decomposition events from true melting points, as decomposition near 175–180°C may skew data .

Computational Modeling for Reactivity Prediction

Q. Q8. How can DFT calculations guide reaction design for novel derivatives?

Methodological Answer:

- Reaction Pathway Simulation : Use density functional theory (DFT) to model transition states in nucleophilic substitution, identifying energy barriers and optimal catalysts .

- Docking Studies : Predict bioactivity by simulating interactions between the benzyl-piperidine scaffold and target proteins (e.g., dopamine receptors) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.